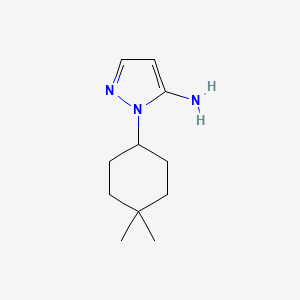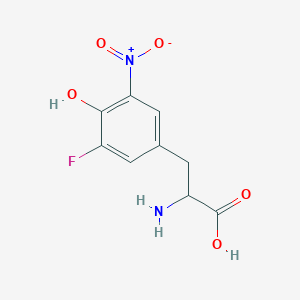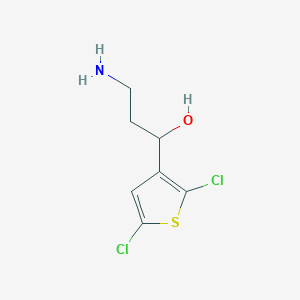
3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C₇H₉Cl₂NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorothiophene, which is commercially available.
Nucleophilic Substitution: The thiophene derivative undergoes nucleophilic substitution with a suitable amino alcohol, such as 3-amino-1-propanol, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the thiophene ring or the amino group.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.
3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol: A methylated derivative with potentially different biological activity and chemical reactivity.
Uniqueness
3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and hydroxyl functional groups
Propiedades
Fórmula molecular |
C7H9Cl2NOS |
|---|---|
Peso molecular |
226.12 g/mol |
Nombre IUPAC |
3-amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H9Cl2NOS/c8-6-3-4(7(9)12-6)5(11)1-2-10/h3,5,11H,1-2,10H2 |
Clave InChI |
TXGNXQGNDHBUKY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C(CCN)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


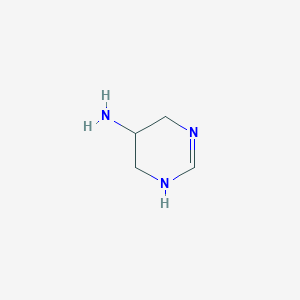
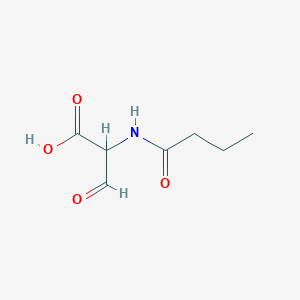
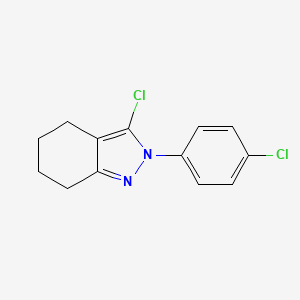
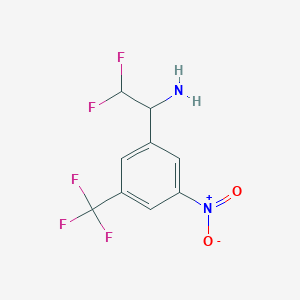
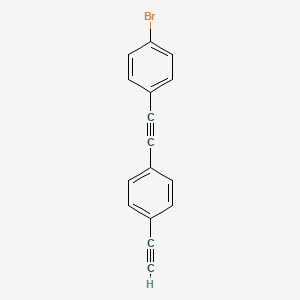


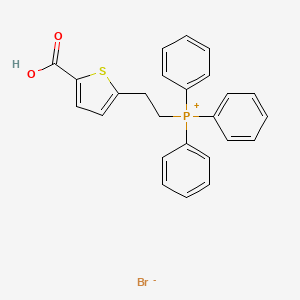

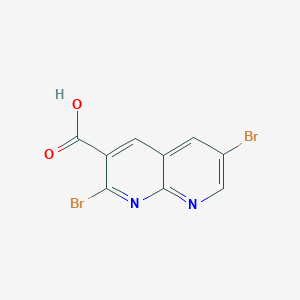
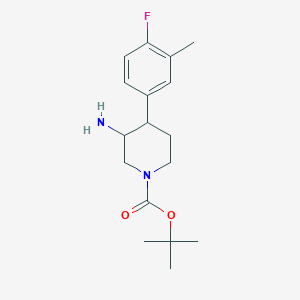
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
